molecular formula C6H3BrF3NO B1410906 2-Bromo-3-difluoromethoxy-6-fluoropyridine CAS No. 1807173-14-3

2-Bromo-3-difluoromethoxy-6-fluoropyridine

Cat. No.: B1410906
CAS No.: 1807173-14-3
M. Wt: 241.99 g/mol
InChI Key: XBBQPHPNUDNQMJ-UHFFFAOYSA-N
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Description

2-Bromo-3-difluoromethoxy-6-fluoropyridine is a chemical compound with the molecular formula C6H3BrF3NO. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-difluoromethoxy-6-fluoropyridine typically involves the bromination of 3-difluoromethoxy-6-fluoropyridine. This reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and real-time monitoring can optimize reaction conditions and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-difluoromethoxy-6-fluoropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-3-difluoromethoxy-6-fluoropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-difluoromethoxy-6-fluoropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3,6-difluoropyridine: Similar in structure but lacks the difluoromethoxy group.

    2-Bromo-6-fluoropyridine: Similar but lacks the difluoromethoxy and additional fluorine atoms.

    3-Bromo-2,6-difluorobenzaldehyde: Similar in terms of bromine and fluorine substitution but differs in the core structure (benzaldehyde vs. .

Uniqueness

2-Bromo-3-difluoromethoxy-6-fluoropyridine is unique due to the presence of both bromine and multiple fluorine atoms, as well as the difluoromethoxy group. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes .

Properties

IUPAC Name

2-bromo-3-(difluoromethoxy)-6-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3NO/c7-5-3(12-6(9)10)1-2-4(8)11-5/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBQPHPNUDNQMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1OC(F)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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